molecular formula C18H21N3O6 B2875936 2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide CAS No. 898418-43-4

2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide

Cat. No.: B2875936
CAS No.: 898418-43-4
M. Wt: 375.381
InChI Key: ZPBJMXYEDORRPL-UHFFFAOYSA-N
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Description

2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide is a synthetically derived small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. Its complex structure, featuring a furan-carbonyl piperazine moiety linked to a 4-oxo-4H-pyran core via a methylene bridge and an N-methylacetamide side chain, suggests its potential as a protein kinase inhibitor. Kinase inhibitors are a major class of compounds investigated for targeting dysregulated signaling pathways in diseases like cancer Nature Kinase Inhibitors and inflammatory disorders. The piperazine ring is a common pharmacophore known to improve solubility and binding affinity to biological targets, particularly in the central nervous system Journal of Medicinal Chemistry Piperazine Review . Researchers utilize this compound primarily as a chemical probe to explore and validate novel therapeutic targets, study signal transduction mechanisms, and establish structure-activity relationships (SAR) to guide the optimization of more potent and selective drug candidates. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6/c1-19-17(23)12-27-16-11-26-13(9-14(16)22)10-20-4-6-21(7-5-20)18(24)15-3-2-8-25-15/h2-3,8-9,11H,4-7,10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBJMXYEDORRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is then coupled with a pyran derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups may yield the corresponding alcohols.

Scientific Research Applications

2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide involves its interaction with specific molecular targets. The furan ring and piperazine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Modifications

The target compound shares structural motifs with several classes of molecules, including:

  • Piperazine-linked chromenones (e.g., Abaperidone, FI-8602), which exhibit CNS activity .
  • Pyridine derivatives with piperazine-carbonyl-phenyl substituents (e.g., compounds 9a–9g from ).
  • Furan-containing piperazine hybrids (e.g., compounds 22–24 in ).
Table 1: Structural and Physicochemical Comparison
Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Reference
Target Compound 4-Oxo-4H-pyran 3-Oxy-N-methylacetamide; 6-piperazine-methyl-furan-2-carbonyl ~437.4* N/A -
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) Pyridine Trifluoromethylbenzoyl-piperazine-carbonyl-phenyl ~560.5 198–200
Abaperidone (FI-8602) Chromenone Piperidinylpropoxy-fluorobenzisoxazole ~466.5 N/A
Compound 22 () Benzo-oxazolo-oxazine Furan-2-ylmethyl-piperazine ~482.5 175–176
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () Chromenone-thiazolidinone Furan-2-carboxamide ~412.4 N/A (solvate with DMF)

*Calculated based on molecular formula.

Physicochemical and Spectral Properties

  • Melting Points : Piperazine-linked pyridine derivatives (e.g., 9a: 198–200°C) have higher melting points than furan-containing analogs (e.g., compound 22: 175–176°C), likely due to increased intermolecular interactions from bulkier substituents .
  • NMR and Crystallography: The target compound’s structure can be inferred from related chromenones (), where furan-carboxamide groups show distinct ¹H NMR signals at δ 7.8–8.2 ppm for aromatic protons and δ 4.5–5.0 ppm for methylene bridges .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structurally related molecules provide insights:

  • Furan-Piperazine Hybrids (e.g., compound 22) : Demonstrated efficacy in preclinical models, likely due to improved bioavailability from furan’s electron-rich π-system .

Biological Activity

The compound 2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes a furan ring, piperazine moiety, and a pyran derivative. Its molecular formula is C21H24N4O4C_{21}H_{24}N_4O_4, with a molecular weight of approximately 396.44 g/mol. The structural representation is pivotal for understanding its biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor activity. For instance, compounds with analogous structures have shown potent inhibition against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it demonstrates activity against both gram-positive and gram-negative bacteria. In vitro assays have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as a broad-spectrum antimicrobial agent .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been observed to inhibit acetylcholinesterase (AChE) activity, which is crucial in the context of Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine or pyran rings can significantly alter potency and selectivity against target enzymes or receptors. For example, modifications to the furan moiety have been linked to enhanced antitumor activity, highlighting the importance of specific functional groups in determining biological effects .

Case Studies

Study ReferenceFindings
Demonstrated potent antitumor effects in human cancer cell lines with IC50 values in the low micromolar range.
Showed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) below 20 µg/mL against tested pathogens.
Indicated significant AChE inhibition with IC50 values comparable to established drugs used in Alzheimer's treatment.

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